

# Deoxyfunicone: A Fungal Metabolite with Therapeutic Potential

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Compound of Interest		
Compound Name:	Deoxyfunicone	
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An In-depth Technical Guide on the Bioactive Properties and Therapeutic Applications of **Deoxyfunicone** 

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Deoxyfunicone** is a naturally occurring polyketide belonging to the funicone-like group of compounds, which are primarily isolated from various species of fungi, particularly within the genus Talaromyces. Structurally, **deoxyfunicone** is characterized by a γ-pyrone ring linked to an α-resorcylic acid nucleus.[1][2] Fungal secondary metabolites have long been a valuable source of novel bioactive compounds, and **deoxyfunicone** has emerged as a molecule of interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of **deoxyfunicone**'s potential therapeutic applications, with a focus on its anticancer, antiviral, anti-inflammatory, and neuroprotective properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to support further research and development efforts.

## **Physicochemical Properties**

**Deoxyfunicone** is an aromatic ketone with the chemical formula C19H18O7 and a molecular weight of 358.3 g/mol .[3]

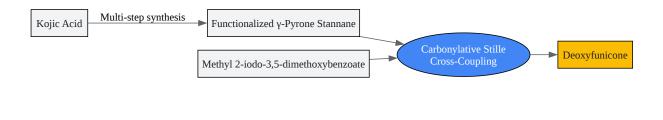
## **Synthesis**



The synthesis of **deoxyfunicone** has been achieved through methods such as carbonylative Stille cross-coupling reactions.[1][2]

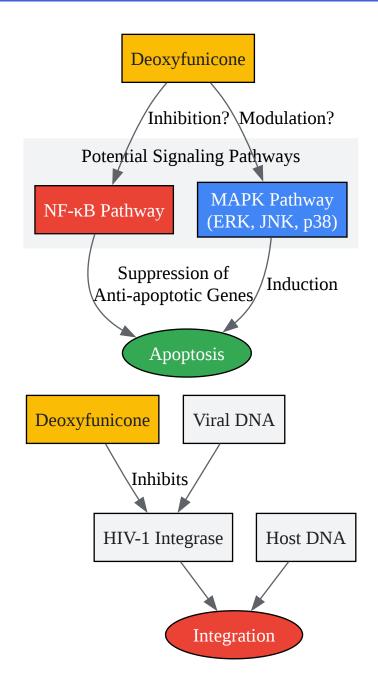
#### **Experimental Protocol: Synthesis of Deoxyfunicone**

A general procedure for the synthesis of funicone-like compounds, including **deoxyfunicone**, involves a carbonylative Stille cross-coupling reaction. This method couples a functionalized y-pyrone with an  $\alpha$ -resorcylic acid derivative. The  $\gamma$ -pyrone precursor can be prepared from commercially available kojic acid in a multi-step synthesis to introduce a stannane derivative. The  $\alpha$ -resorcylic acid component is typically an iodinated benzoate derivative. The key carbonylative Stille cross-coupling step is catalyzed by a palladium complex and involves the introduction of a carbonyl group between the two main fragments.[1][2]









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#### References



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